molecular formula C11H10BrN3O2 B2825630 2-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide CAS No. 1184145-55-8

2-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B2825630
CAS No.: 1184145-55-8
M. Wt: 296.124
InChI Key: GGHPDJUYZKVPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a benzamide derivative featuring a bromine substituent at the ortho position of the benzene ring and an amide-linked 3-methyl-1,2,4-oxadiazole moiety.

Properties

IUPAC Name

2-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-7-14-10(17-15-7)6-13-11(16)8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHPDJUYZKVPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves multiple steps. One common method starts with the bromination of benzamide to form 2-bromobenzamide. This intermediate is then reacted with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid or its derivatives under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

2-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is not well-documented. compounds containing the oxadiazole ring are known to interact with various molecular targets, including enzymes and receptors. The bromine atom and the oxadiazole ring can participate in binding interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares structural similarities with several benzamide derivatives reported in the literature. Key analogs and their distinguishing features are summarized below:

Compound Name Key Substituents/Modifications Reference
Target : 2-Bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide Bromine (C-2), 3-methyl-1,2,4-oxadiazole via methylene linker
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide, hydroxy-dimethylethyl group (N,O-bidentate directing group)
4-Chloro-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)benzamide Chlorine (C-4), trifluoromethylpyrazole, 3-methyl-1,2,4-oxadiazole
N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide Thioether linker, dichloropyridinyl group
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine Benzoxazole, bromophenyl, 1,3,4-oxadiazole

Key Observations :

  • Electron-Withdrawing Groups : The bromine in the target compound contrasts with chlorine in and nitro/methyl groups in other analogs. Bromine’s larger atomic radius and polarizability may enhance reactivity in cross-coupling reactions compared to smaller halogens .
  • Linker Diversity: The target compound uses a methylene-amide linker, whereas analogs in employ thioether or pyridinyl-aminoethyl linkers, altering hydrogen-bonding capacity and conformational flexibility.

Spectroscopic Characterization

Comparative spectral data highlight substituent-driven differences:

Compound IR (cm⁻¹) $ ^1H $-NMR (δ, ppm) HRMS (M+H)+
Target Compound Not reported Not reported Not reported
Compound 1656 (C=O), 1513 (C=N) 2.45 (s, CH₃), 7.25–8.16 (m, Ar-H) 450.0981 (found)
Compound 1570 (C=N), 530 (C-Br) 2.45 (s, CH₃), 7.25–8.16 (m, Ar-H), 9.53 (NH) 448 (M+1)

Insights :

  • The absence of a reported NH stretch in suggests intramolecular hydrogen bonding or steric hindrance from the oxadiazole ring.
  • Bromine-related IR peaks (e.g., C-Br at ~500–600 cm⁻¹ in ) are critical for distinguishing halogenated analogs.

Biological Activity

2-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a synthetic organic compound featuring a bromine atom and an oxadiazole ring, which are known to enhance biological activity. This compound has garnered interest in medicinal chemistry due to its potential anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C11H10BrN3O2C_{11}H_{10}BrN_{3}O_{2} with a molecular weight of 296.12 g/mol. The presence of the oxadiazole moiety is significant for its biological activity, as this heterocyclic structure is associated with various therapeutic effects.

PropertyValue
Molecular FormulaC₁₁H₁₀BrN₃O₂
Molecular Weight296.12 g/mol
CAS Number1184145-55-8
Melting PointNot available
Boiling PointNot available

The mechanism of action for this compound involves its interaction with specific molecular targets. The bromine atom enhances its binding affinity to various enzymes and receptors, while the oxadiazole ring contributes to its reactivity and biological effects. Research indicates that compounds containing oxadiazole derivatives often exhibit inhibitory activity against multiple targets such as kinases and other enzymes involved in cancer progression .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)
N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl) thio)acetamideMDA-MB-435 (melanoma)6.82
N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-aminesHCT116 (colon cancer)0.67
Compound N-(3-(3-methylphenyl)-1,2,4-oxadiazol)PC3 (prostate cancer)0.80

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through various pathways including modulation of signaling cascades involved in cell survival .

Other Biological Activities

Beyond anticancer properties, oxadiazole derivatives like this compound have been investigated for their antimicrobial and anti-inflammatory activities. The structural characteristics of oxadiazoles contribute to their effectiveness against bacterial strains and inflammatory conditions .

Case Studies

A notable study involved synthesizing several oxadiazole derivatives and evaluating their biological activities. Among them, compounds with substitutions on the oxadiazole ring exhibited significant inhibition of tumor cell growth across multiple cancer types. For example:

  • Case Study: Inhibition of RET Kinase
    • A series of substituted benzamides containing oxadiazoles were tested for their ability to inhibit RET kinase activity.
    • Results indicated that certain derivatives achieved IC₅₀ values significantly lower than standard treatments.
  • Case Study: Antimicrobial Activity
    • Compounds were screened against various bacterial strains.
    • Some derivatives demonstrated potent activity comparable to established antibiotics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, and how are reaction conditions optimized?

  • Synthetic Routes : The compound is typically synthesized via a multi-step approach involving:

Formation of the 1,2,4-oxadiazole ring : Cyclization of amidoximes with carboxylic acid derivatives under acidic or basic conditions .

Bromination : Introduction of the bromine substituent at the ortho position of the benzamide moiety using brominating agents like NBS (N-bromosuccinimide) .

Coupling reactions : Amide bond formation between the brominated benzoyl chloride and the (3-methyl-1,2,4-oxadiazol-5-yl)methylamine intermediate .

  • Optimization : Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., triethylamine for amide coupling). Purity is assessed via HPLC, with yields ranging from 45–75% depending on stepwise efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirms the presence of the 1,2,4-oxadiazole ring (δ 8.2–8.5 ppm for oxadiazole protons) and the bromobenzamide moiety (δ 7.3–7.8 ppm for aromatic protons) .
  • LC-MS : Validates molecular weight (theoretical m/z: 337.18) and purity (>95%) .
  • FT-IR : Identifies carbonyl stretching (C=O at ~1680 cm⁻¹) and N-H bending (amide at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications of the 1,2,4-oxadiazole ring or benzamide group affect bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

Modification Biological Impact Reference
3-Methyl substitution Enhances metabolic stability by reducing oxidative degradation .
Bromine at benzamide Increases lipophilicity (logP ~2.8), improving blood-brain barrier penetration in CNS studies .
Replacement with thiadiazole Reduces nematocidal activity by 60%, highlighting the oxadiazole’s role in target binding .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer activity)?

  • Mechanistic Analysis : Conflicting activities may arise from off-target interactions. For example:

  • Antimicrobial activity : Linked to inhibition of bacterial DNA gyrase (IC₅₀ = 12 µM) .
  • Anticancer activity : Associated with apoptosis induction via caspase-3 activation (EC₅₀ = 8 µM in HeLa cells) .
    • Experimental Validation : Use isoform-specific enzyme assays (e.g., recombinant human caspases) and gene knockout models to isolate pathways .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

  • Docking Studies : The oxadiazole ring shows strong π-π stacking with tyrosine residues in enzyme active sites (e.g., urease; binding energy = -9.2 kcal/mol) .
  • ADMET Prediction : Tools like SwissADME predict moderate solubility (LogS = -3.5) and low hepatotoxicity (probability = 0.17) for derivatives .

Methodological Guidance

Q. What in vitro assays are recommended for evaluating nematocidal or anticancer activity?

  • Nematocidal Assays :

  • Bursaphelenchus xylophilus model : LC₅₀ values determined via motility inhibition assays (48-hour exposure) .
    • Anticancer Screening :
  • MTT assay : IC₅₀ calculation in cancer cell lines (e.g., MCF-7, A549) .
  • Flow cytometry : Quantifies apoptosis using Annexin V/PI staining .

Q. How to address low yields in the final amide coupling step?

  • Catalyst Optimization : Replace EDCl/HOBt with HATU (yield increase from 50% to 82%) .
  • Solvent Screening : Switch from dichloromethane to DMF to improve intermediate solubility .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others note low toxicity in normal cells?

  • Selectivity Index (SI) : The compound shows SI >10 in cancer cells (e.g., HeLa) vs. normal fibroblasts (WI-38), attributed to upregulated drug efflux pumps in healthy cells .
  • Dose-Dependent Effects : Cytotoxicity spikes at >25 µM due to off-target ROS generation, validated via glutathione depletion assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.